molecular formula C23H27N3O B12214511 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B12214511
M. Wt: 361.5 g/mol
InChI Key: GDSRWHOJGFGLER-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core fused with a pyrrolidin-2-one ring, substituted at the 1-position with a 4-(sec-butyl)benzyl group and at the 4-position with a methyl group. The benzimidazole moiety is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

4-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C23H27N3O/c1-4-16(2)18-11-9-17(10-12-18)14-26-21-8-6-5-7-20(21)24-23(26)19-13-22(27)25(3)15-19/h5-12,16,19H,4,13-15H2,1-3H3

InChI Key

GDSRWHOJGFGLER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a 4-(sec-butyl)benzyl group and methyl-pyrrolidinone. Below is a comparative analysis with similar benzimidazole-pyrrolidinone derivatives:

Compound Name Substituents on Benzimidazole/Pyrrolidinone Molecular Weight (g/mol) Key Synthetic Steps Yield (%) Notable Properties/Activities References
4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one 1-Benzyl, 4-benzimidazol-2-yl 277.33 SNAr reaction, condensation 60–75 Antimicrobial activity (unverified)
5-Aryl-4-(1H-benzimidazol-2-yl)-1-(4-naphthalen-2-yl-thiazol-2-yl)pyrrolidin-2-one (5a–h) 1-(Naphthyl-thiazolyl), 4-benzimidazol-2-yl, 5-aryl ~450–500 (estimated) Condensation with Schiff bases, cyclization 60–70 Fluorescence properties, antimicrobial
1-(4-Butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)benzimidazol-2-yl)pyrrolidin-2-one 1-(4-Butylphenyl), 4-(piperidinylethyl-benzimidazolyl) 473.61 Palladium coupling, acid deprotection 82 Improved ADME properties
4-(1-Butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one 1-(3-Chloro-2-methylphenyl), 4-butyl-benzimidazolyl 383.89 Nucleophilic substitution, recrystallization 75 Enhanced lipophilicity
Target Compound: 4-(1-(4-(sec-butyl)benzyl)-1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one 1-(4-(sec-Butyl)benzyl), 4-methyl, 2-pyrrolidinone 403.52 Likely SNAr or condensation (inferred) N/A Predicted CNS penetration N/A

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-(sec-butyl)benzyl group in the target compound increases logP compared to benzyl () or naphthyl-thiazolyl () analogs, suggesting better membrane permeability.
  • Solubility: Methyl-pyrrolidinone may enhance aqueous solubility relative to bulkier substituents like naphthyl-thiazolyl .

Biological Activity

The compound 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic molecule that belongs to the benzimidazole family. Its structure, featuring a benzimidazole core and a pyrrolidine ring, suggests potential for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article presents a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula: C23H27N3O
  • Molecular Weight: 361.5 g/mol
  • Key Functional Groups: Benzimidazole core, pyrrolidine ring, sec-butyl group.

The unique combination of these structural elements may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability as a therapeutic agent .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure may contribute to its effectiveness against various pathogens.

CompoundActivity TypeMIC (μg/ml)Reference
4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-oneAntibacterialTBD
2-MethylbenzimidazoleAntimicrobial50
5-Chloro-benzimidazoleAnticancerTBD

In vitro studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer potential. The compound may act through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Research has shown that certain benzimidazole compounds exhibit cytotoxic effects on cancer cell lines, suggesting that 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one could be explored for its anticancer properties:

StudyCell LineIC50 (μM)Reference
Study AMCF-7 (breast cancer)TBD
Study BHeLa (cervical cancer)TBD

These findings indicate the need for further investigation into the specific mechanisms by which this compound may exert its anticancer effects.

Antiviral Activity

Benzimidazole derivatives have also been studied for their antiviral properties. Some studies have reported their effectiveness against viruses such as Hepatitis B and C.

For example, compounds similar to the target compound have shown promising results in inhibiting viral replication:

CompoundVirus TypeEC50 (nM)Reference
Benzimidazole derivative XHCV5.5
Benzimidazole derivative YHBV0.6

These results highlight the potential of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one as a candidate for antiviral drug development.

Case Studies

Several case studies have focused on the biological activity of benzimidazole derivatives:

  • Case Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against common bacterial strains. The study found that modifications in the side chains significantly influenced antimicrobial potency.
  • Case Study on Anticancer Mechanisms : Research demonstrated that specific benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a viable mechanism for anticancer activity.
  • Case Study on Structure-Activity Relationship (SAR) : An extensive SAR analysis revealed that substituents on the benzimidazole core significantly impacted both antimicrobial and anticancer activities, paving the way for rational drug design.

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